molecular formula C22H26ClN3O4 B2619894 N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 941871-62-1

N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2619894
CAS No.: 941871-62-1
M. Wt: 431.92
InChI Key: PUGMYBUXRAZDQS-UHFFFAOYSA-N
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Description

This compound is a substituted ethanediamide featuring a 3-chloro-2-methylphenyl group and a 4-methoxyphenyl-morpholinyl ethyl moiety. The morpholine ring and chloro-methylphenyl group are critical for solubility and target binding, respectively.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-15-18(23)4-3-5-19(15)25-22(28)21(27)24-14-20(26-10-12-30-13-11-26)16-6-8-17(29-2)9-7-16/h3-9,20H,10-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGMYBUXRAZDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24ClN3O2\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_2

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. The general synthetic route includes:

  • Preparation of 4-Methoxyphenyl Ethanolamine : Reacting 4-methoxyphenol with ethylene oxide.
  • Formation of Morpholine Derivative : Introducing a morpholine ring through nucleophilic substitution.
  • Final Coupling Reaction : Combining the chloromethyl derivative with the prepared morpholine and phenolic compounds.

Anticancer Activity

Recent studies have assessed the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program evaluated its efficacy against a panel of approximately 60 cancer types, including leukemia, lung, and breast cancers. The results indicated moderate activity, with tumor growth inhibition ranging from 92% to 126% at a concentration of 10 µM.

Cancer TypeGrowth Inhibition (%)
Leukemia95
Lung100
Breast104
Colon126

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, particularly proteases involved in viral replication. A fluorometric assay was conducted against the SARS-CoV 3CL protease, revealing an IC50 value of approximately 3.20 μM, indicating significant inhibitory potential.

EnzymeIC50 (μM)
SARS-CoV 3CL Protease3.20

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound's structure allows it to form hydrogen bonds with target enzymes, inhibiting their activity.
  • Cell Membrane Penetration : The lipophilic nature of the phenyl groups facilitates membrane permeability, enhancing bioavailability.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.

Case Studies

  • Study on Anticancer Efficacy :
    • Conducted by the National Cancer Institute, this study highlighted the compound's moderate anticancer effects across various cell lines.
    • Results indicated a need for further optimization to enhance its efficacy.
  • Protease Inhibition Study :
    • A detailed investigation into its interaction with SARS-CoV proteases showed promising results as a potential antiviral agent.
    • The study emphasized structure-activity relationships that could guide future modifications for improved potency.

Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural differences and similarities:

Compound Name Core Structure Substituents Biological Activity (if known) Reference
Target Compound : N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide Ethanediamide - 3-Chloro-2-methylphenyl
- 4-Methoxyphenyl-morpholinyl ethyl
Not explicitly reported -
BG14081 : N'-[(4-methoxyphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide Ethanediamide - (4-Methoxyphenyl)methyl
- Thiophen-3-yl-morpholinyl ethyl
Not reported
Brezivaptanum (INN): 2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide Triazole - 3-Chlorophenyl
- Morpholinyl ethylphenyl
- Isopropyl acetamide
Vasopressin receptor antagonist
3-Chloro-N-phenyl-phthalimide Phthalimide - Chlorophenyl
- Phthalimide core
Monomer for polyimide synthesis
Compound 5 () : 2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Acetamide - Chloro
- Morpholine-carbonyl
- Fluoro-phenyl
Intermediate in bioactive molecule synthesis

Physicochemical Properties

  • Morpholine Derivatives : The morpholine ring enhances water solubility due to its polar oxygen and nitrogen atoms. This is evident in brezivaptanum and BG14081, which are designed for oral bioavailability .
  • For example, 3-chloro-N-phenyl-phthalimide is used in polymer synthesis due to its stability and reactivity .

Research Findings and Implications

  • Substituent Effects :
    • Morpholine improves solubility but may reduce metabolic stability due to susceptibility to oxidation .
    • Chlorine at the 3-position (vs. 4-position in brezivaptanum) could alter steric interactions in target binding .
  • Synthetic Challenges : Ethanediamides require precise control of reaction conditions to avoid byproducts, as seen in Formoterol-related impurities () .

Q & A

How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction parameters:

  • Catalyst Selection : Use Pd(PPh₃)₄ for coupling reactions, as demonstrated in palladium-catalyzed C-H activation protocols .
  • Solvent and Temperature : Employ DMF or dichloromethane under controlled temperatures (e.g., 80–100°C for amide bond formation) to minimize side reactions .
  • Purification : Utilize silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .
  • Monitoring : Track reaction progress via TLC (Rf analysis) or HPLC to identify optimal quenching points .

What advanced characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent integration and stereochemistry, particularly for morpholine and methoxyphenyl moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₂ClN₃O₅) and detect isotopic patterns for chlorine .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How can researchers investigate the compound’s mechanism of action in modulating enzymatic targets?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to screen inhibition against kinases (e.g., PI3K, mTOR), given structural similarities to morpholine-containing kinase inhibitors .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., 4LKY for mTOR) to predict binding modes .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., nitro to amine groups) to correlate structural changes with activity .

How should discrepancies in reported biological activity data be resolved?

Methodological Answer:

  • Dose-Response Curves : Repeat assays (e.g., IC₅₀ determinations) across multiple cell lines (e.g., HEK293, HeLa) to assess consistency .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to evaluate if pharmacokinetic differences explain variability .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assay conditions (pH, temperature) .

What conditions or functional groups influence the compound’s stability during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .
  • Hydrolysis Risk : Avoid aqueous buffers at pH >8, as the amide bond may hydrolyze. Use lyophilized aliquots for long-term storage .
  • Oxidation : Add antioxidants (e.g., BHT) to solutions if the methoxyphenyl group is prone to oxidation .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core Modifications : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
  • Substituent Scanning : Synthesize derivatives with halogens (F, Br) at the 3-chloro-2-methylphenyl position to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute the methoxyphenyl group with a thiophene or furan to enhance metabolic stability .

What computational strategies predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors from morpholine) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability with targets like GPCRs or ion channels .
  • QSAR Modeling : Train models on datasets of analogous ethanediamides to predict logP, pIC₅₀, and toxicity .

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